4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride
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Overview
Description
4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride is a fluorinated amino acid derivative. It is known for its unique chemical properties, including high stability and resistance to enzymatic digestion. This compound is used in various scientific research applications, particularly in the synthesis of peptides and as a building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride typically involves the fluorination of valine derivatives. One common method includes the use of hexafluoroacetone as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of amino groups, selective fluorination, and subsequent deprotection steps. The final product is purified using chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into less fluorinated analogs.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated amino acid derivatives, which are valuable intermediates in the synthesis of complex organic molecules .
Scientific Research Applications
4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions due to its resistance to enzymatic digestion.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor of specific enzymes. The pathways involved include the inhibition of enzymatic activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 5,5,5-Trifluoro-DL-leucine
- 3-Fluoro-DL-valine
- 3,3,3-Trifluoro-DL-alanine
- m-Fluoro-DL-tyrosine
- 5,5,5-Trifluoro-L-leucine, N-t-Boc derivative
Uniqueness
4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride is unique due to its high degree of fluorination, which imparts exceptional stability and resistance to enzymatic degradation. This makes it particularly valuable in applications where stability and resistance to metabolic breakdown are crucial .
Properties
Molecular Formula |
C9H14ClF6NO2 |
---|---|
Molecular Weight |
317.65 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride |
InChI |
InChI=1S/C9H13F6NO2.ClH/c1-7(2,3)18-6(17)4(16)5(8(10,11)12)9(13,14)15;/h4-5H,16H2,1-3H3;1H/t4-;/m0./s1 |
InChI Key |
ABXZTCCDWRUJHK-WCCKRBBISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C(C(F)(F)F)C(F)(F)F)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C(F)(F)F)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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